N-methyl-2-(2-naphthyloxy)propanamide
Description
N-Methyl-2-(2-naphthyloxy)propanamide is an amide derivative featuring a methyl group attached to the amide nitrogen and a 2-naphthyloxy moiety at the propanamide backbone. Key structural elements influencing its behavior include:
- Amide nitrogen substitution: The methyl group impacts steric hindrance and lipophilicity.
- Aromatic group: The 2-naphthyloxy moiety contributes to π-π interactions and solubility characteristics.
Properties
IUPAC Name |
N-methyl-2-naphthalen-2-yloxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(14(16)15-2)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTQEGDCSPEXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amide Nitrogen
Napropamide (N,N-Diethyl-2-(1-naphthyloxy)propanamide)
- Structure : Diethyl groups on the amide nitrogen and a 1-naphthyloxy group.
- Properties : Higher lipophilicity (logP) due to diethyl substitution, enhancing membrane permeability.
- Application: Widely used as a pre-emergent herbicide (tradename Devrinol), targeting weed growth in crops .
- Key Difference : The 1-naphthyloxy position and diethyl groups in Napropamide increase environmental persistence compared to the methyl-substituted target compound.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Aromatic Group Modifications
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Tryptamine-derived indole substituent and 6-methoxynaphthalene group.
- Application : Investigated for neuropharmacological applications due to structural similarity to serotonin derivatives .
Propanamide, N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]
- Structure : Tetrahydro-naphthalenyl and thienyl substituents.
- Properties : The fused tetrahydro-naphthalenyl system increases rigidity, while the thienyl group introduces sulfur-mediated interactions.
Simplest Analogues: N-Methyl and N-Propyl Propanamide
N-Methyl Propanamide :
N-Propyl Propanamide :
Data Table: Structural and Functional Comparison
Key Findings and Implications
Amide Nitrogen Substituents :
- Methyl groups reduce steric hindrance, favoring solubility and metabolic clearance.
- Bulkier groups (e.g., diethyl, diphenylethyl) enhance lipophilicity and bioavailability but may limit renal excretion.
Aromatic Group Position :
- 2-Naphthyloxy vs. 1-naphthyloxy alters π-stacking efficiency and binding to biological targets.
- Methoxy groups (e.g., 6-methoxynaphthalen-2-yl) improve hydrogen-bonding capacity, critical for enzyme inhibition.
Applications: Herbicidal activity correlates with diethyl substitution and 1-naphthyloxy positioning (Napropamide).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
